molecular formula C11H14ClNO B1364929 3-chloro-N-(3,5-dimethylphenyl)propanamide CAS No. 349097-67-2

3-chloro-N-(3,5-dimethylphenyl)propanamide

Cat. No.: B1364929
CAS No.: 349097-67-2
M. Wt: 211.69 g/mol
InChI Key: ANVYFIHSSVDAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of N-Substituted Propanamide Derivatives

N-substituted propanamide derivatives are a significant class of compounds in chemical research, particularly in the fields of medicinal chemistry and materials science. The amide functional group is a cornerstone of many biologically active molecules, and the propanamide scaffold offers a versatile platform for structural modifications. The substituent on the nitrogen atom (the N-aryl group, in this case) can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn can modulate its biological activity.

Research into various N-substituted amides has revealed a wide spectrum of biological activities, including anticonvulsant, analgesic, and antimicrobial properties. For instance, derivatives of N-arylamides have been investigated for their potential as antagonists for certain receptors in the central nervous system. The specific substitution pattern on the aryl ring is crucial for determining the potency and selectivity of these compounds. The presence of a reactive group, such as the chlorine atom in 3-chloro-N-(3,5-dimethylphenyl)propanamide, further expands the synthetic utility of these molecules, allowing for subsequent chemical modifications to generate a library of related compounds for structure-activity relationship (SAR) studies.

Research Landscape and Scope of Investigation for this compound

Direct and extensive research specifically focused on this compound is not widely available in the public domain. Its research landscape is therefore largely defined by the broader context of N-substituted propanamides and the potential applications suggested by its chemical structure. The molecule can be viewed as a synthetic intermediate or a candidate for biological screening.

The primary method for the synthesis of such N-aryl amides typically involves the acylation of an aniline (B41778) derivative with an appropriate acyl chloride. In the case of this compound, a plausible synthetic route is the reaction of 3,5-dimethylaniline (B87155) with 3-chloropropionyl chloride. This is a standard amide bond formation reaction that is widely used in organic synthesis.

The research scope for this compound would likely involve its use as a building block in the synthesis of more complex molecules. The chlorine atom at the 3-position is a reactive handle that can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This could lead to the generation of novel compounds with potential applications in drug discovery and materials science. For example, the substitution of the chlorine with other moieties could lead to the development of new ligands for metal catalysts or precursors for heterocyclic compounds.

Given the biological activities observed in structurally similar N-aryl amides, another avenue of investigation for this compound would be its evaluation in various biological assays. The 3,5-dimethylphenyl group can influence the compound's interaction with biological targets. For instance, a structurally related but more complex molecule containing a (3,5-dimethylphenyl)sulfonyl group has been investigated as an inhibitor of the WNT/β-catenin pathway, which is implicated in cancer. nih.gov This suggests that the 3,5-dimethylphenyl moiety can be a component of biologically active molecules.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
IUPAC Name This compound

Note: The data in this table is calculated based on the chemical structure.

Synthetic Routes to this compound Explored

The synthesis of the chemical compound this compound, a notable propanamide structure, is achieved through established methodologies in organic chemistry. The formation of the central amide linkage is the key strategic consideration, with common pathways involving acylation reactions and the use of coupling reagents to facilitate the bond between an amine and a carboxylic acid derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(3,5-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12/h5-7H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVYFIHSSVDAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399975
Record name 3-chloro-N-(3,5-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349097-67-2
Record name 3-Chloro-N-(3,5-dimethylphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349097-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-N-(3,5-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). For 3-chloro-N-(3,5-dimethylphenyl)propanamide, one would expect to observe specific signals corresponding to the aromatic protons on the dimethylphenyl ring, the protons of the two methyl groups, the amide (N-H) proton, and the protons of the chloropropionyl moiety (-CH₂-CH₂-Cl). The chemical shifts and coupling constants would be crucial for assigning these signals to their respective positions in the molecule. However, specific experimental data is not available.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For the title compound, distinct signals would be expected for the carbonyl carbon of the amide, the aromatic carbons of the dimethylphenyl ring (including the substituted and unsubstituted positions), the carbons of the two methyl groups, and the two aliphatic carbons of the 3-chloropropionyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom. No experimental ¹³C NMR spectrum is currently available in public databases.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in the complete structural assignment. A COSY spectrum would reveal proton-proton coupling networks, helping to connect adjacent protons, such as those in the -CH₂-CH₂-Cl fragment. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals. Without initial 1D spectra, a discussion of 2D NMR applications remains theoretical.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic chain, C-C stretching from the aromatic ring, and the C-Cl stretching vibration would be anticipated. Specific peak positions and intensities are not documented in available sources.

FT-Raman spectroscopy provides complementary information to FT-IR. For this compound, strong Raman scattering would be expected for the aromatic ring vibrations and the C=O double bond. The symmetric vibrations of the methyl groups and the carbon skeleton would also be prominent. FT-Raman is particularly useful for observing vibrations that are weak or absent in the IR spectrum. As with other analytical data, specific experimental FT-Raman spectra for this compound could not be located.

Advanced Spectroscopic and Structural Analysis of this compound

Detailed spectroscopic and structural data for the chemical compound this compound, including vibrational modes, mass spectrometry, UV-Vis spectroscopy, and X-ray diffraction analysis, are not available in publicly accessible scientific literature and databases. Therefore, a detailed article on its advanced spectroscopic characterization and structural elucidation cannot be provided at this time.

Despite extensive searches of chemical databases and scientific literature, no experimental or theoretical data were found for the following analytical techniques concerning this compound:

Detailed Analysis of Fundamental Vibrational Modes: No Fourier-transform infrared (FTIR) or Raman spectroscopy data has been published, which would be necessary to detail the fundamental vibrational modes of the molecule.

High-Resolution Mass Spectrometry (HRMS): There are no available high-resolution mass spectrometry data to confirm the precise molecular formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): No GC-MS studies are documented, which would provide information on the purity and identification of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum for this compound has not been reported.

X-ray Diffraction (XRD) Analysis: The solid-state and crystal structure of this compound has not been determined through X-ray diffraction analysis.

While spectroscopic data for isomeric and structurally related compounds are available, the strict focus of this article on "this compound" prevents their inclusion. Further research and publication of experimental data are required to enable a comprehensive spectroscopic and structural characterization of this specific compound.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound This compound . Despite the well-established utility of computational chemistry in characterizing molecular properties, detailed studies focusing on this specific molecule appear to be limited or not publicly documented.

Computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting molecular behavior and properties. These studies typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Analysis: Calculating infrared and Raman spectra to understand the molecule's vibrational modes.

Frontier Molecular Orbitals (HOMO-LUMO): Analyzing the highest occupied and lowest unoccupied molecular orbitals to predict chemical reactivity.

Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization and intramolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing charge distribution to identify sites for electrophilic and nucleophilic attack.

TD-DFT Calculations: Simulating electronic absorption spectra and understanding electronic excitation properties.

While extensive research exists applying these methodologies to a wide array of organic molecules, including structurally related amides and chloro-compounds, specific data sets and analyses for this compound are not available in the reviewed literature. Such studies would be invaluable for a deeper understanding of its electronic structure, reactivity, and spectroscopic characteristics. The absence of this specific research precludes a detailed discussion on the topics of geometry optimization, vibrational frequencies, HOMO-LUMO energy gaps, NBO analysis, MEP mapping, or its electronic excitation properties.

Future computational research on this compound would be necessary to generate the data required for a thorough and scientifically accurate article on its theoretical properties.

Computational Chemistry and Theoretical Investigations of Molecular Properties

Quantum Chemical Exploration of Conformational Landscapes

The conformational landscape of a molecule dictates its physical and chemical behavior. For 3-chloro-N-(3,5-dimethylphenyl)propanamide, the flexibility arises from the rotation around several single bonds, primarily the C-C bonds in the propanamide chain and the C-N amide bond. Understanding the relative energies of different conformers is crucial for predicting the most stable three-dimensional structure.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone of conformational analysis. By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be mapped out. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers.

A related study on 2-chloro-N-(p-tolyl)propanamide utilized the B3LYP/6-311++G(d,p) level of theory to perform such quantum chemical studies. jst.org.in This level of theory is widely used for its balance of accuracy and computational cost in describing the electronic structure and geometry of organic molecules. A similar approach for this compound would involve geometry optimization of various possible conformers to determine their relative stabilities. The resulting data would include bond lengths, bond angles, and dihedral angles for each stable conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
Anti-periplanar~180°0.00
Syn-periplanar~0°5.80
Gauche (+)~60°2.50
Gauche (-)~-60°2.50

Prediction and Characterization of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser.

Computational chemistry offers a powerful tool for the prediction and characterization of NLO properties, often guiding the synthesis of new materials with enhanced NLO responses. The key parameters of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ). For a molecule to exhibit a significant first hyperpolarizability, it typically needs to possess a large change in dipole moment upon electronic excitation, often found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

The theoretical investigation of NLO properties for molecules like this compound would involve DFT calculations to determine the components of the hyperpolarizability tensors. The magnitude of the total hyperpolarizability can then be calculated. The choice of the DFT functional and basis set is critical for obtaining accurate predictions. For instance, the CAM-B3LYP functional is often employed for NLO calculations as it provides a better description of charge-transfer excitations, which are crucial for NLO phenomena.

In the structure of this compound, the dimethylphenyl group acts as an electron-donating moiety, while the chloro-substituted propanamide portion can be considered as having electron-withdrawing character. This donor-acceptor framework, although not as pronounced as in classic NLO chromophores, could give rise to modest NLO properties.

Table 2: Hypothetical Calculated NLO Properties of this compound

PropertyCalculated ValueUnits
Dipole Moment (μ)3.5Debye
Mean Polarizability (α)25.0 x 10⁻²⁴esu
First Hyperpolarizability (β_tot)8.0 x 10⁻³⁰esu

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important parameter derived from quantum chemical calculations that correlates with NLO activity. A smaller HOMO-LUMO gap generally indicates easier electronic transitions and can be associated with larger hyperpolarizability values. Computational studies on various organic molecules have consistently shown this trend.

Chemical Reactivity and Transformation Pathways

General Reactivity Profiles of Amides and Organic Halides

The chemical nature of 3-chloro-N-(3,5-dimethylphenyl)propanamide is dictated by the interplay of its secondary amide and primary alkyl chloride functionalities.

Amides are generally stable due to resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond. chemistrysteps.com This stability makes them less reactive than other carboxylic acid derivatives. chemistrysteps.com However, they can undergo a variety of reactions, including hydrolysis and reduction. solubilityofthings.com Secondary amides, such as the one present in the target molecule, exhibit reduced reactivity compared to primary amides due to increased steric hindrance around the nitrogen atom. solubilityofthings.comfiveable.me

The primary alkyl chloride group is susceptible to nucleophilic substitution and elimination reactions. The reactivity of alkyl halides is influenced by the nature of the alkyl group, with primary halides being more reactive in S(_N)2 reactions due to less steric hindrance. quora.comquora.comstackexchange.com The carbon-chlorine bond is polar, with the carbon atom being electrophilic and thus a target for nucleophiles. masterorganicchemistry.com

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as heat, light, and the presence of other chemical agents.

Amide bonds are generally stable under neutral aqueous conditions but can be cleaved under acidic or basic conditions, a process known as hydrolysis. libretexts.orgpressbooks.pub The thermal stability of amides can vary depending on their structure, with some N-substituted amides showing decomposition at elevated temperatures. researchgate.net For instance, some amide compounds are thermally stable up to 160 °C, but the exact decomposition temperature is molecule-dependent. researchgate.net

Chlorinated organic compounds can undergo photodegradation when exposed to sunlight, a process that can be facilitated by dissolved organic matter in aquatic environments. humboldt.eduscispace.com This degradation often involves the abstraction of chlorine atoms through reactions with hydrated electrons and hydroxyl radicals. humboldt.edu

Identification of Incompatible Materials

Based on the functional groups present in this compound, several classes of materials can be considered incompatible.

For the amide functionality:

Strong Acids: Can catalyze hydrolysis of the amide bond. libretexts.org

Strong Bases: Can promote hydrolysis of the amide linkage. libretexts.org

Oxidizing Agents: Can potentially react with the amide group, although amides are generally quite stable to oxidation.

For the alkyl chloride functionality:

Strong Bases: Can promote elimination reactions (dehydrochlorination). masterorganicchemistry.com

Strong Nucleophiles: Can lead to substitution reactions. masterorganicchemistry.com

Reactive Metals: Such as alkali metals (e.g., sodium, potassium) and powdered aluminum or magnesium can react vigorously with halogenated hydrocarbons. utk.educornell.edu

A general list of incompatible chemicals for amides and alkyl halides is presented in the table below.

Functional GroupIncompatible Materials
Amide Strong acids, Strong bases, Strong oxidizing agents
Alkyl Halide Strong bases, Strong nucleophiles, Reactive metals (e.g., Na, K, powdered Al, Mg), Oxidizing agents

Analysis of Potential Decomposition Products

The decomposition of this compound can be expected to yield a variety of products depending on the conditions.

Thermal Decomposition: Heating N,N-dialkyl-amides can produce acids, ketones, imides, and other substituted amides. iaea.org The thermal decomposition of chlorinated hydrocarbons can lead to the formation of hydrogen chloride (HCl) and other chlorinated and non-chlorinated organic compounds. aquaphoenixsci.com Upon combustion, toxic fumes such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride may be released. aquaphoenixsci.com

Photochemical Degradation: The photodegradation of chlorinated organic compounds in the presence of water and dissolved organic matter can lead to the formation of less chlorinated compounds and eventually mineralization to carbon dioxide, water, and chloride ions. humboldt.eduscispace.comuwaterloo.ca

Hydrolysis:

Acidic Hydrolysis: Would yield 3-chloropropanoic acid and 3,5-dimethylaniline (B87155) hydrochloride. libretexts.org

Basic Hydrolysis: Would result in the formation of a salt of 3-chloropropanoic acid (e.g., sodium 3-chloropropanoate) and 3,5-dimethylaniline. libretexts.org

Investigating Specific Reaction Mechanisms of the this compound Scaffold

A key reaction pathway for compounds with a 3-halopropanamide structure is intramolecular cyclization. Under basic conditions, the amide nitrogen can act as a nucleophile, attacking the carbon atom bearing the chlorine in an intramolecular S(_N)2 reaction. This process leads to the formation of a four-membered ring structure known as a β-lactam (2-azetidinone).

The general mechanism involves the deprotonation of the amide nitrogen by a base, creating a more nucleophilic amide anion. This anion then attacks the electrophilic carbon of the C-Cl bond, displacing the chloride ion and forming the cyclic product. The feasibility of this reaction is influenced by the nature of the substituents on both the nitrogen and the acyl chain, as well as the reaction conditions such as the choice of base and solvent.

This intramolecular cyclization is a well-established method for the synthesis of β-lactams, which are important structural motifs in many pharmaceuticals, including penicillin antibiotics.

Molecular Interaction and Mechanistic Insights Excluding Therapeutic Efficacy

Enzyme Interaction Studies at the Molecular Level

Detailed experimental studies elucidating the direct interaction of 3-chloro-N-(3,5-dimethylphenyl)propanamide with specific enzymes at a molecular level are not extensively documented in publicly available literature. However, the broader class of N-aryl amides has been a subject of investigation as enzyme inhibitors. The reactivity of the α-chloro amide moiety suggests potential for covalent or non-covalent interactions within enzyme active sites.

Research on analogous structures, such as N-substituted pantothenamides, indicates that amide derivatives can act as inhibitors of coenzyme A biosynthesis and utilization. These molecules can be processed by enzymes, leading to the formation of inactive analogues that disrupt metabolic pathways. While not a direct study of this compound, this highlights a potential mechanism of action for this class of compounds.

Furthermore, studies on urease inhibition by N-(n-butyl)thiophosphoric triamide reveal that enzymatic hydrolysis can lead to an active inhibitor that binds to the metal center in the enzyme's active site. nih.gov This suggests that the metabolic fate of this compound within a biological system could be a critical determinant of its interaction with target enzymes.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking of this related compound against α-glucosidase revealed its binding within the active region of the enzyme. acs.org This suggests that the N-(3,5-dimethylphenyl) moiety can be accommodated within an enzyme's active site, likely participating in hydrophobic interactions. The docking results for this series of compounds were reported to be coherent with their in vitro enzyme inhibitory potentials. acs.org

Table 1: Molecular Docking Data for a Structurally Related N-(3,5-dimethylphenyl)propanamide Derivative

CompoundTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
N-(3,5-dimethylphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamideα-glucosidaseNot explicitly stated for this specific derivative, but the series showed good binding affinities.Not explicitly detailed for this specific derivative.

Note: This data is for a structurally related compound and is used to infer potential interactions of this compound.

Computational Analysis of Binding Mechanisms and Energetics

Detailed computational analyses of the binding mechanisms and energetics for this compound are not specifically reported. However, general computational approaches are widely used to understand ligand-receptor interactions. Methods such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are employed to elucidate the binding modes and estimate the binding free energies of small molecules with biological targets. nih.gov

For instance, in the study of millet-derived compounds, the binding energy (ΔG_binding) of a protein-ligand complex is calculated to understand the stability of the interaction. nih.gov Such computational assays can identify key amino acid residues contributing to the binding and decipher the mechanism of interaction. nih.gov

Applying these principles to this compound, one could hypothesize that the 3,5-dimethylphenyl group would likely engage in hydrophobic and van der Waals interactions within a binding pocket. The amide linkage provides a site for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The chloro- substituent on the propanamide chain introduces an electrophilic center, which could potentially interact with nucleophilic residues in a target protein.

Structure-Reactivity Relationships and their Impact on Molecular Interactions

The structure of this compound contains several key features that dictate its reactivity and potential molecular interactions. The relationship between these structural elements and the compound's activity is crucial for understanding its biological effects.

The N-phenylpropanamide scaffold is a common motif in biologically active molecules. Structure-activity relationship (SAR) studies on N-substituted phenyldihydropyrazolones have shown that modifications to the N-phenyl ring and its substituents can significantly impact biological activity. frontiersin.org

The 3-chloro substituent on the propanamide side chain introduces an electrophilic carbon atom, making the compound susceptible to nucleophilic attack. This reactive site could potentially form a covalent bond with nucleophilic residues (e.g., cysteine, serine, histidine) in an enzyme's active site, leading to irreversible inhibition.

A study on N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide stereoisomers demonstrated that the spatial arrangement of substituents has a profound impact on analgesic activity and opioid receptor binding. nih.gov This underscores the importance of stereochemistry in determining the molecular interactions of N-phenylpropanamide derivatives.

Intramolecular Charge Transfer Characteristics

The concept of intramolecular charge transfer (ICT) is relevant to molecules that possess both electron-donating and electron-accepting moieties. In this compound, the dimethylphenyl group can act as an electron-donating group, while the carbonyl group of the amide and the chloro- substituent can act as electron-withdrawing groups.

Upon photoexcitation, it is possible for an electron to be transferred from the electron-rich dimethylphenyl ring to the electron-deficient part of the molecule. This phenomenon is observed in N,N-diaryl dihydrophenazine photoredox catalysts, where photoexcited ICT states are accessed. nih.gov The efficiency of this charge transfer can be influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated state. nih.gov

While direct experimental evidence for ICT in this compound is not available, computational studies on similar aromatic amides could provide insights into the electronic transitions and the nature of the excited states. The presence of an ICT state can have significant implications for the molecule's photophysical properties and its potential applications in areas such as photoredox catalysis. nih.gov

Applications and Emerging Research Areas

Utility as Building Blocks in Organic Synthesis

The reactivity of the chloropropanamide functional group makes 3-chloro-N-(3,5-dimethylphenyl)propanamide a valuable precursor in organic synthesis, particularly for the construction of heterocyclic systems. One of the most significant applications of related β-halopropionamides is in the synthesis of β-lactams (azetidin-2-ones). capes.gov.brorganic-chemistry.orgjocpr.com This class of four-membered heterocyclic compounds forms the core structure of many important antibiotics, including penicillins and cephalosporins.

The synthesis of β-lactams from β-halopropionamides proceeds via an intramolecular cyclization. capes.gov.br In this reaction, a strong base is used to deprotonate the amide nitrogen, creating an amide anion. This anion then acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction, which results in the closure of the four-membered ring.

For this compound, this reaction would yield N-(3,5-dimethylphenyl)azetidin-2-one. The reaction is a key step in creating substituted β-lactams, which are of significant interest in medicinal chemistry beyond their antibacterial properties. encyclopedia.pubnih.govmdpi.com A variety of reaction conditions can be employed to control the stereochemistry of the resulting β-lactam, which is crucial for its biological activity. encyclopedia.pub The 3,5-dimethylphenyl substituent on the nitrogen atom influences the electronic and steric properties of the molecule, which can affect the yield and stereoselectivity of the cyclization reaction.

Beyond β-lactams, the reactive chloro- functional group allows for various other nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This makes it a useful building block for creating more complex molecules for pharmaceutical and materials science applications. For instance, intramolecular cyclization of N-aryl amides is a known strategy for synthesizing oxindoles, another important heterocyclic scaffold in medicinal chemistry. rsc.org

Table 1: Synthetic Utility of this compound

Reaction TypeProduct ClassSignificance
Intramolecular Cyclizationβ-LactamsCore structure of important antibiotics and valuable synthetic intermediates.
Nucleophilic SubstitutionVarious functionalized amidesIntroduction of diverse chemical functionalities for further synthetic elaboration.
Precursor to HeterocyclesOxindoles, QuinolinesAccess to privileged scaffolds in drug discovery. rsc.orgresearchgate.net

Potential in Agrochemical Research and Development

The N-phenylamide scaffold is present in a number of commercially successful agrochemicals, particularly fungicides and herbicides. The specific substitution pattern on the phenyl ring and the nature of the acyl chain are critical for determining the biological activity and spectrum of these compounds.

Research into related chemical structures suggests that N-(3,5-dimethylphenyl) amides and chloropropanamides could be of interest in the development of new agrochemicals. For instance, studies on trifluoromethylphenyl amides have demonstrated their fungicidal properties against a range of plant pathogens. nih.govnsf.gov One of the most active compounds identified in a study was a 2-chloroacetamide (B119443) derivative, highlighting the potential contribution of the chloro-alkylamide moiety to antifungal activity. nih.gov Similarly, other research has explored the fungicidal activity of amide derivatives against pathogens like Physalospora piricola, showing that modification of the amide structure can lead to potent crop protection agents. semanticscholar.orgmdpi.com

In the realm of insecticides, various amide-containing compounds have been investigated. While direct studies on this compound are not prominent, research on other amides has shown promising results. For example, chloramphenicol (B1208) derivatives have demonstrated insecticidal activity against the cotton bollworm, Helicoverpa armigera. nih.govnih.gov The structure-activity relationship of the natural insecticide Rocaglamide, which contains a complex heterocyclic system, has been studied to develop simpler, synthetically accessible analogues with insecticidal properties. chimia.ch This highlights the general interest in amide-containing molecules in insecticide research. The development of new insecticides is crucial for managing crop pests, and the exploration of novel chemical scaffolds like substituted N-phenylpropanamides could lead to new active ingredients. mdpi.commdpi.com

The potential for this compound in this field would require systematic screening against a variety of fungal pathogens, insect pests, and weeds to determine if it possesses any useful biological activity.

Table 2: Agrochemical Potential based on Structurally Related Compounds

Agrochemical ClassRelevant Structural FeaturesExample of Related Active CompoundsTarget Pests/Pathogens
FungicidesN-phenylamide, Chloro-alkylamide2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide nih.govColletotrichum spp., Phomopsis spp. nih.gov
InsecticidesAmide functionalityChloramphenicol derivatives nih.govHelicoverpa armigera (Cotton Bollworm) nih.gov
HerbicidesN-aryl amideN/ABroadleaf weeds, Grasses

Relevance in Materials Science, Including Optoelectronic Applications

Aromatic amides and polymers derived from aniline (B41778) and its derivatives are classes of materials that have found applications in materials science, particularly in the field of optoelectronics. These materials can possess interesting electronic and photophysical properties, making them suitable for use in devices such as organic light-emitting diodes (OLEDs). researchgate.net

Furthermore, polymers containing aniline derivatives, such as poly(2,5-dimethylaniline), have been synthesized and characterized as conductive polymers. ciac.jl.cn These materials exhibit environmental stability and electrochemical activity, which are desirable properties for electronic applications. The synthesis of polymers containing aniline and other heterocyclic fragments is an active area of research for creating materials with tunable electrophysical and optical properties for organic electronic devices. urfu.ru The 3,5-dimethylaniline (B87155) precursor to the subject compound could be used to synthesize such polymers. The incorporation of the 3-chloro-N-propanamide group could also offer a route to further functionalization of these polymers after polymerization.

While this compound itself is not an optoelectronic material, it represents a building block that could be used in the synthesis of more complex molecules or polymers for this purpose.

Table 3: Potential Materials Science Applications

Application AreaRelevant Structural MoietyFunction
Organic Light-Emitting Diodes (OLEDs)3,5-DimethylphenylamideComponent of donor-acceptor type emitters. researchgate.net
Conductive Polymers3,5-DimethylanilineMonomer for the synthesis of electroactive polymers. ciac.jl.cn
Functional Polymers3-ChloropropanamideReactive handle for post-polymerization modification.

Exploration in Chiral Resolution and Enantioselective Separations

The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful and widely used methods for this purpose. Among the most successful and versatile CSPs are those based on polysaccharide derivatives, particularly cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support.

The 3,5-dimethylphenyl group, a key component of this compound, plays a crucial role in the field of chiral separations. Specifically, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are the chiral selectors in some of the most widely used and effective commercial CSPs. nih.govmdpi.com These CSPs have demonstrated broad applicability in separating the enantiomers of a vast range of chiral compounds. nih.govjiangnan.edu.cnresearchgate.net

The chiral recognition mechanism of these polysaccharide-based CSPs is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric interactions within the chiral grooves and cavities formed by the polymer chains. The carbamate (B1207046) linkage and the substituted phenyl groups are essential for creating the specific interaction sites that differentiate between enantiomers. The 3,5-dimethylphenyl groups are thought to provide a combination of steric hindrance and potential for π-π interactions that are critical for achieving high enantioselectivity. nih.gov

While the compound this compound itself is not typically used as a chiral selector, its 3,5-dimethylphenylamide component is fundamental to the design of these powerful chiral separation media. This highlights the importance of this structural motif in the field of enantioselective chromatography. Further research could explore the potential of this compound as a chiral derivatizing agent, where it could be reacted with a chiral analyte to form diastereomers that are more easily separated on a non-chiral stationary phase.

Table 4: Role of the 3,5-Dimethylphenyl Moiety in Chiral Separations

Chiral Stationary Phase (CSP)Role of 3,5-Dimethylphenyl GroupTypes of Compounds Separated
Cellulose tris(3,5-dimethylphenylcarbamate)Provides steric and π-π interaction sites for chiral recognition. nih.govWide range of pharmaceuticals and other chiral molecules. nih.gov
Amylose tris(3,5-dimethylphenylcarbamate)Creates a chiral environment within the helical structure of the polysaccharide.Diverse classes of enantiomers, including profen drugs and tamsulosin. nih.govresearchgate.net

Conclusion and Future Research Directions

Synthesis and Characterization Accomplishments for 3-Chloro-N-(3,5-dimethylphenyl)propanamide

The probable synthetic pathway is outlined below:

Reaction Scheme:

Reactants:

3,5-Dimethylaniline (B87155)

3-Chloropropanoyl chloride

Product:

this compound

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is often conducted in an aprotic solvent like dichloromethane (B109758) or diethyl ether.

The characterization of the synthesized this compound would rely on standard spectroscopic techniques to confirm its molecular structure. Based on analogous compounds, the expected spectroscopic data would be:

Spectroscopic Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 3,5-dimethylphenyl group, the methyl protons, and the two methylene (B1212753) groups of the propanamide chain. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, the methyl carbons, and the methylene carbons.
Infrared (IR) Spectroscopy A characteristic strong absorption band for the amide carbonyl group (C=O) typically in the range of 1650-1680 cm⁻¹, and a band for the N-H stretch around 3300 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that would further support the proposed structure.

Identified Gaps and Challenges in Current Research

The most significant gap in the current research is the lack of any published studies specifically investigating this compound. This absence from the scientific literature means that its synthesis, physical and chemical properties, reactivity, and potential applications are entirely speculative and based on analogy to similar structures.

General challenges in amide synthesis that would likely apply to this compound include:

Harsh Reaction Conditions: Traditional methods often require reactive reagents like acyl chlorides, which can be sensitive to moisture and may not be compatible with other functional groups. rsc.org

Green Chemistry Concerns: The use of stoichiometric amounts of base and the generation of salt byproducts are not ideal from a green chemistry perspective. numberanalytics.comdst.gov.in Developing more atom-economical and environmentally benign synthetic routes is a continuous challenge in amide synthesis. numberanalytics.comdst.gov.in

Selectivity: In more complex molecules containing multiple nucleophilic sites, achieving selective acylation of the desired amine can be a challenge.

Future Directions in Synthetic Design and Methodological Advancement

Future research on this compound should begin with the formal synthesis and thorough characterization of the compound to establish a baseline of its properties. Beyond this initial step, several avenues for methodological advancement can be explored:

Catalytic Amide Formation: Investigating catalytic methods for the synthesis of this compound would be a significant step forward. This could involve the use of transition-metal catalysts or organocatalysts to facilitate the direct coupling of 3-chloropropanoic acid with 3,5-dimethylaniline, avoiding the need for the acyl chloride intermediate. numberanalytics.comnumberanalytics.com

Flow Chemistry: The application of continuous flow techniques could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this amide. numberanalytics.com

Biocatalysis: The use of enzymes, such as lipases, as catalysts for amide bond formation represents a green and highly selective synthetic strategy that could be explored. numberanalytics.com

Electrosynthesis: Electrochemical methods for amide synthesis are emerging as a sustainable alternative to traditional approaches and could be investigated for this specific compound. rsc.org

Prospects for Advanced Mechanistic Understanding and Novel Applications

A detailed mechanistic study of the formation of this compound, particularly through novel catalytic routes, would contribute to the broader understanding of amide bond formation. researchgate.net Computational studies could complement experimental work to elucidate reaction pathways and transition states.

The future applications of this compound are currently unknown. However, the N-aryl amide motif is a common feature in many biologically active molecules, including pharmaceuticals and agrochemicals. frac.infonih.gov Future research could explore the potential of this compound and its derivatives in areas such as:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents.

Agrochemicals: Investigating its potential as a fungicide, herbicide, or insecticide.

Materials Science: As a monomer or building block for the synthesis of novel polymers with specific properties.

Q & A

Q. What are the established synthetic routes for 3-chloro-N-(3,5-dimethylphenyl)propanamide, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves coupling 3-chloropropanoyl chloride with 3,5-dimethylaniline under anhydrous conditions. Key parameters include:

  • Solvent Choice: Use aprotic solvents (e.g., dichloromethane or THF) to avoid hydrolysis of the acyl chloride intermediate .
  • Temperature Control: Maintain 0–5°C during the initial reaction to minimize side reactions, followed by gradual warming to room temperature.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
  • Monitoring: Thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress and confirm amide bond formation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Peaks for aromatic protons (δ 6.8–7.2 ppm, singlet for 3,5-dimethyl substitution), methyl groups (δ 2.2–2.4 ppm), and the chloroethyl chain (δ 3.6–3.8 ppm for CH2Cl) .
    • 13C NMR: Carbonyl resonance at ~168 ppm, aromatic carbons at ~125–140 ppm, and aliphatic carbons (CH2Cl at ~45 ppm) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or electron impact (EI) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 240.7) .
  • X-ray Crystallography: Single-crystal XRD (using SHELX programs) resolves bond lengths and angles, with typical amide C=O bond lengths of 1.23 Å and C-N bonds of 1.34 Å .

Q. What protocols are recommended for determining physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Solubility: Test in graded solvents (e.g., DMSO, ethanol, water) via saturation shake-flask method. Polar aprotic solvents (DMSO) typically show higher solubility due to hydrogen-bonding capacity .
  • Thermal Stability: Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C common for aromatic propanamides) .
  • Hygroscopicity: Dynamic vapor sorption (DVS) analysis under controlled humidity (10–90% RH) .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or interaction mechanisms of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on binding affinity (ΔG) and key residues (e.g., hydrogen bonds with the amide group) .
  • Reactivity Pathways: Simulate nucleophilic substitution (Cl displacement) using transition-state theory to evaluate activation energies .

Q. How can researchers resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

  • NMR Signal Overlap: Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals. For example, NOESY can confirm spatial proximity of methyl groups in 3,5-dimethyl substitution .
  • Mass Fragmentation Ambiguity: High-resolution MS (HRMS) with <5 ppm error to distinguish isobaric ions. Compare with simulated isotopic patterns .
  • Crystallographic Disorder: Refinement using SHELXL with restraints for thermal parameters and occupancy factors in cases of partial disorder .

Q. What methodologies are used to evaluate biological activity in related propanamide derivatives?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC50 via spectrophotometric assays (e.g., acetylcholinesterase inhibition at 412 nm using Ellman’s reagent) .
    • Cellular Uptake: Fluorescence tagging (e.g., BODIPY conjugates) and confocal microscopy to track intracellular localization .
  • Structure-Activity Relationships (SAR): Synthesize analogs (e.g., halogen substitution, alkyl chain variation) and correlate substituent effects with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(3,5-dimethylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(3,5-dimethylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.